Flibanserin hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

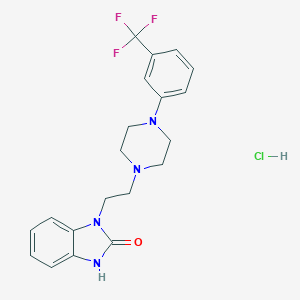

3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28;/h1-7,14H,8-13H2,(H,24,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAGFLQFMFCIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147359-76-0 | |

| Record name | Flibanserin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147359760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLIBANSERIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96XTC36K1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flibanserin Hydrochloride: A Technical Guide to its Mechanism of Action on Serotonin Receptors

Executive Summary: Flibanserin (B1672775) hydrochloride is a non-hormonal medication approved for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] Its therapeutic effects are not fully elucidated but are primarily attributed to its unique activity as a multifunctional serotonergic agent.[3][4] Flibanserin functions as a high-affinity agonist at the serotonin (B10506) 1A (5-HT1A) receptor and an antagonist at the serotonin 2A (5-HT2A) receptor.[5][6] This dual mechanism is believed to modulate the balance of key neurotransmitters in the brain—specifically decreasing serotonin while increasing dopamine (B1211576) and norepinephrine (B1679862) levels in the prefrontal cortex.[1][7][8] This guide provides a detailed technical overview of flibanserin's receptor pharmacology, the downstream signaling effects, and the experimental methodologies used to characterize its mechanism of action.

Core Mechanism of Action at Serotonin Receptors

Flibanserin's primary pharmacological activity is centered on its interaction with two key serotonin receptor subtypes, demonstrating a distinct, regionally selective profile.[9][10]

5-HT1A Receptor Agonism

Flibanserin acts as a full agonist at postsynaptic 5-HT1A receptors, particularly within the prefrontal cortex.[6][7][10] Activation of these G-protein coupled receptors (GPCRs) is a critical component of its mechanism. This agonism at postsynaptic 5-HT1A receptors is thought to be responsible for the downstream increase in dopamine and norepinephrine levels.[9][11] Studies have shown that flibanserin's ability to reduce extracellular serotonin in the prefrontal cortex is dependent on the stimulation of 5-HT1A receptors.[12] Furthermore, flibanserin desensitizes somatic 5-HT autoreceptors in the dorsal raphe nucleus, which enhances the tonic activation of postsynaptic 5-HT1A receptors.[11][13]

5-HT2A Receptor Antagonism

In conjunction with its 5-HT1A agonism, flibanserin acts as a potent antagonist at 5-HT2A receptors.[1][6] Serotonin's inhibitory effects on sexual desire are partly mediated through 5-HT2A receptors. By blocking these receptors, flibanserin mitigates the inhibitory serotonergic "brake." This antagonism works synergistically with 5-HT1A agonism to increase extracellular dopamine and norepinephrine in the prefrontal cortex.[9][12] While in vitro studies show a higher affinity for the 5-HT1A receptor, in vivo studies suggest that flibanserin occupies both 5-HT1A and 5-HT2A receptors to a similar degree under physiological conditions.[13]

Activity at Other Receptors

Flibanserin also exhibits weak to moderate antagonist activity at 5-HT2B, 5-HT2C, and dopamine D4 receptors.[9][10] While its primary therapeutic action is linked to the 5-HT1A/5-HT2A profile, these additional interactions may contribute to its overall pharmacological effects.[9]

Quantitative Receptor Binding and Neurotransmitter Modulation

The affinity of flibanserin for various receptors has been quantified through in vitro binding assays, and its effect on neurotransmitter levels has been confirmed in preclinical in vivo models.

Receptor Binding Affinity Profile

The following table summarizes the binding affinities (Ki values) of flibanserin for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) | Activity | Reference |

| 5-HT1A | 1 | Full Agonist | [10][12] |

| 5-HT2A | 49 | Antagonist | [10][12] |

| Dopamine D4 | 4 - 24 | Antagonist / Weak Partial Agonist | [12][13] |

| 5-HT2B | 89.3 | Antagonist | [9][10] |

| 5-HT2C | 88.3 | Antagonist | [9][10] |

In Vivo Effects on Neurotransmitter Levels

Microdialysis studies in rats have been instrumental in elucidating the downstream effects of flibanserin administration on neurotransmitter concentrations in the prefrontal cortex (PFC), a brain region critical for mood and reward processing.

| Neurotransmitter | Brain Region | Dose (mg/kg) | % Change from Baseline | Reference |

| Serotonin (5-HT) | Prefrontal Cortex | 3 | -30% | [12] |

| Serotonin (5-HT) | Prefrontal Cortex | 10 | -45% | [12] |

| Dopamine (DA) | Prefrontal Cortex | 10 | +49% | [12] |

| Norepinephrine (NE) | Prefrontal Cortex | 10 | +67% | [12] |

Signaling Pathways and Neurotransmitter Release

Flibanserin's dual action on serotonin receptors initiates a cascade that recalibrates the balance of key neurotransmitters implicated in sexual desire. The agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors on cortical pyramidal neurons leads to a net decrease in local serotonin activity and a disinhibition of downstream dopamine and norepinephrine release.

Key Experimental Methodologies

The characterization of flibanserin's mechanism of action relies on established preclinical pharmacology assays.

Radioligand Receptor Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol Overview:

-

Membrane Preparation: Cell lines recombinantly expressing the target receptor (e.g., 5-HT1A, 5-HT2A) are cultured and harvested. The cell membranes are isolated through centrifugation and homogenization.

-

Assay Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) is incubated with the prepared membranes.[14]

-

Competitive Binding: Increasing concentrations of the unlabeled test compound (flibanserin) are added to compete with the radioligand for binding to the receptor.

-

Separation: The reaction is incubated to equilibrium. Bound and free radioligand are then separated, typically by rapid filtration over glass fiber filters.

-

Quantification: The radioactivity trapped on the filters (representing the bound ligand) is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of flibanserin that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays: [35S]GTPγS Binding

This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR. Agonist binding promotes the exchange of GDP for GTP on the G-protein α-subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, to quantify this activation.[15][16]

Protocol Overview:

-

Membrane Preparation: As with binding assays, membranes from cells expressing the receptor of interest (e.g., 5-HT1A) are prepared.

-

Assay Buffer: Membranes are suspended in an assay buffer containing GDP (to ensure G-proteins are in an inactive state) and other necessary ions (e.g., Mg2+).[17]

-

Compound Addition:

-

To test for agonism: Increasing concentrations of flibanserin are added.

-

To test for antagonism: A fixed concentration of a known 5-HT1A agonist is added along with increasing concentrations of flibanserin.

-

-

Initiation: The reaction is initiated by adding [35S]GTPγS.

-

Incubation: The mixture is incubated to allow for receptor activation and [35S]GTPγS binding to the Gα subunit.

-

Termination & Separation: The reaction is stopped by rapid filtration, separating the membrane-bound [35S]GTPγS from the unbound.

-

Quantification: Radioactivity on the filters is measured. An increase in [35S]GTPγS binding compared to baseline indicates agonist activity. A reduction in the known agonist's signal indicates antagonist activity.

Conclusion

Flibanserin hydrochloride possesses a complex and targeted mechanism of action centered on its dual role as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This pharmacological profile distinguishes it from traditional antidepressants and hormonal therapies. Preclinical data from receptor binding, in vitro functional assays, and in vivo microdialysis studies provide a cohesive model where flibanserin modulates serotonergic pathways to ultimately increase levels of dopamine and norepinephrine in the prefrontal cortex. This rebalancing of neurotransmitter systems is the core hypothesis for its therapeutic efficacy in treating hypoactive sexual desire disorder. Further research will continue to refine the understanding of the intricate neural circuits involved.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Flibanserin: pharmacokinetics, pharmacology, clinical applications and side effects_Chemicalbook [chemicalbook.com]

- 4. Pink Pill | 100 mg | Tablet | পিংক পিল ১০০ মি.গ্রা. ট্যাবলেট | ACME Laboratories Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 5. What is the mechanism of Flibanserin? [synapse.patsnap.com]

- 6. Efficacy and Safety of Flibanserin in Women with Hypoactive Sexual Desire Disorder: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]

- 8. longdom.org [longdom.org]

- 9. Flibanserin (Addyi): The First FDA-Approved Treatment for Female Sexual Interest/Arousal Disorder in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

- 12. Flibanserin, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacology of Flibanserin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ex vivo binding of flibanserin to serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Flibanserin's Dual Activity at Serotonin Receptors: A Technical Guide to its 5-HT1A Agonist and 5-HT2A Antagonist Profile

For Immediate Release

A Comprehensive Analysis of Flibanserin's Mechanism of Action for Researchers and Drug Development Professionals

This in-depth technical guide explores the core pharmacological activities of Flibanserin (B1672775), a multifunctional serotonergic agent, focusing on its dual role as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This document provides a detailed overview of its binding affinities, functional potencies, the experimental methodologies used for their determination, and the key signaling pathways involved.

Flibanserin's unique pharmacological profile is central to its therapeutic effects. It exhibits a high affinity for the 5-HT1A receptor, where it acts as a full agonist, and a moderate affinity for the 5-HT2A receptor, where it functions as an antagonist.[1][2] This dual activity is believed to modulate the downstream release of dopamine (B1211576) and norepinephrine (B1679862) in the prefrontal cortex, key neurotransmitters implicated in sexual desire and motivation.[3][4]

Quantitative Pharmacological Profile of Flibanserin

The following tables summarize the key quantitative data that define Flibanserin's interaction with 5-HT1A and 5-HT2A receptors.

Table 1: Receptor Binding Affinity of Flibanserin

| Receptor | Radioligand | Tissue/System | Kᵢ (nM) | Reference |

| Human 5-HT1A | [³H]8-OH-DPAT | Recombinant CHO cells | 1 | [2][3] |

| Human 5-HT2A | [³H]Ketanserin | Recombinant CHO cells | 49 | [2][3] |

Table 2: Functional Activity of Flibanserin

| Receptor | Assay Type | Effect | Potency (ED₅₀/IC₅₀) | Reference |

| 5-HT1A | Forskolin-Stimulated cAMP Accumulation | Agonist | ED₅₀ not explicitly quantified in reviewed literature | [3] |

| 5-HT2A | 5-HT-Induced Phosphatidylinositol Turnover | Antagonist | IC₅₀ not explicitly quantified in reviewed literature | [3] |

| 5-HT1A (in vivo) | Inhibition of dorsal raphe neuron firing | Agonist | ED₅₀ = 239 µg/kg (i.v.) | [1] |

| 5-HT2A (in vivo) | Antagonism of DOI-induced effects | Antagonist | ED₅₀ = 4.1 mg/kg (i.p.) | [3] |

Signaling Pathways

The distinct actions of Flibanserin at 5-HT1A and 5-HT2A receptors trigger different intracellular signaling cascades.

5-HT1A Receptor Agonism

As a Gαi/o-coupled receptor, the activation of the 5-HT1A receptor by Flibanserin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is fundamental to its agonistic effects.

Caption: Flibanserin's agonistic action at the 5-HT1A receptor inhibits adenylyl cyclase.

5-HT2A Receptor Antagonism

The 5-HT2A receptor is coupled to the Gαq/11 signaling pathway. Flibanserin acts as an antagonist, blocking the binding of endogenous serotonin (B10506) and thereby inhibiting the downstream signaling cascade that involves phospholipase C (PLC) and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Caption: Flibanserin antagonizes the 5-HT2A receptor, blocking the Gαq/11 signaling pathway.

Experimental Protocols

The characterization of Flibanserin's pharmacological profile relies on a suite of well-established in vitro and in vivo assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) of a compound for a specific receptor.

Caption: Workflow for determining Flibanserin's receptor binding affinity.

Detailed Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A or 5-HT2A receptor are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand ([³H]8-OH-DPAT for 5-HT1A or [³H]Ketanserin for 5-HT2A) and a range of concentrations of unlabeled Flibanserin.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of Flibanserin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

To determine whether Flibanserin acts as an agonist or antagonist and to quantify its potency, functional assays are employed.

-

5-HT1A Receptor Agonist Activity (cAMP Assay):

-

Cell Culture: CHO cells expressing the human 5-HT1A receptor are cultured.

-

Stimulation: The cells are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Treatment: The cells are then incubated with varying concentrations of Flibanserin.

-

Measurement: The intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.

-

Analysis: A decrease in forskolin-stimulated cAMP levels indicates Gαi/o activation and agonism. The concentration of Flibanserin that produces 50% of the maximal inhibitory effect (EC₅₀) is determined.

-

-

5-HT2A Receptor Antagonist Activity (Phosphatidylinositol Turnover Assay):

-

Cell Culture: Cells expressing the human 5-HT2A receptor are cultured and pre-labeled with [³H]myo-inositol.

-

Treatment: The cells are pre-incubated with varying concentrations of Flibanserin.

-

Stimulation: The cells are then stimulated with a fixed concentration of serotonin (5-HT).

-

Measurement: The accumulation of [³H]inositol phosphates (IPs), a product of PLC activity, is measured.

-

Analysis: A reduction in the 5-HT-stimulated accumulation of IPs indicates antagonism. The concentration of Flibanserin that inhibits 50% of the 5-HT-induced response (IC₅₀) is determined.

-

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in specific brain regions of living animals, providing insight into the downstream effects of Flibanserin.

Detailed Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the prefrontal cortex of a rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.

-

Sample Collection: The dialysate, containing extracellular fluid from the brain region, is collected at regular intervals.

-

Drug Administration: Flibanserin is administered systemically (e.g., intraperitoneally).

-

Analysis: The concentrations of dopamine, norepinephrine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

This comprehensive overview of Flibanserin's dual 5-HT1A agonist and 5-HT2A antagonist activity provides a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of its mechanism of action and its therapeutic potential.

References

- 1. In vivo electrophysiological assessment of the agonistic properties of flibanserin at pre- and postsynaptic 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Flibanserin, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trial.medpath.com [trial.medpath.com]

The Serendipitous Journey of Flibanserin Hydrochloride: From a Failed Antidepressant to a Novel Treatment for Hypoactive Sexual Desire Disorder

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Flibanserin (B1672775), a non-hormonal psychotropic agent, represents a paradigm shift in the management of hypoactive sexual desire disorder (HSDD) in premenopausal women. Its journey from a failed antidepressant to a first-in-class postsynaptic 5-HT₁ₐ receptor agonist and 5-HT₂ₐ receptor antagonist underscores the importance of serendipity in drug discovery. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Flibanserin hydrochloride. It consolidates quantitative data from pivotal clinical trials and receptor binding assays into structured tables for comparative analysis. Furthermore, detailed experimental protocols for a key synthetic route are provided, alongside visualizations of its signaling pathway, discovery timeline, and a representative synthetic workflow using the DOT language for Graphviz.

Discovery and Development: A Change in Direction

The story of Flibanserin begins in the late 1990s with the German pharmaceutical company Boehringer Ingelheim.[1] Initially, the compound was investigated as a potential antidepressant.[1][2][3] However, during clinical trials, Flibanserin demonstrated minimal efficacy in treating depression.[1][2] An unexpected and significant finding emerged from these early studies: a pro-sexual effect in premenopausal women who reported an increase in sexual desire.[1]

This serendipitous discovery prompted a strategic shift in the drug's development trajectory, from a treatment for depression to a potential therapy for Hypoactive Sexual Desire Disorder (HSDD), a condition characterized by a persistent lack of sexual thoughts, fantasies, and desire for sexual activity that causes personal distress or interpersonal difficulties.[1][2]

Despite promising results in several clinical trials, the path to approval was not straightforward. In 2010, Boehringer Ingelheim received a complete response letter from the U.S. Food and Drug Administration (FDA), which cited concerns about the drug's modest efficacy and side effect profile, leading the company to discontinue its development.[1][4] Subsequently, the rights to Flibanserin were acquired by Sprout Pharmaceuticals.[1] After conducting further studies to address the FDA's concerns, Sprout Pharmaceuticals gained FDA approval for Flibanserin (marketed as Addyi®) in August 2015 for the treatment of acquired, generalized HSDD in premenopausal women.[1][5]

Mechanism of Action: A Neurotransmitter Balancing Act

Flibanserin's therapeutic effect in HSDD is attributed to its unique activity on central nervous system neurotransmitter systems.[6][7] Unlike hormonal treatments, Flibanserin is a multifunctional serotonin (B10506) agent that acts as a postsynaptic 5-HT₁ₐ receptor agonist and a 5-HT₂ₐ receptor antagonist.[6][8][9][10]

This dual action is thought to correct an imbalance in the neurotransmitter systems that mediate sexual desire. Specifically, in the prefrontal cortex, Flibanserin's activity leads to a decrease in serotonin levels while concurrently promoting an increase in downstream dopamine (B1211576) and norepinephrine (B1679862) levels.[2][5][9] Dopamine and norepinephrine are key neurotransmitters involved in sexual excitement and desire.[11]

Quantitative Data

Receptor Binding Affinity

Flibanserin exhibits high affinity for 5-HT₁ₐ receptors and moderate affinity for 5-HT₂ₐ and dopamine D₄ receptors. The binding affinities (Ki) are summarized in the table below.

| Receptor | Binding Affinity (Ki, nM) | Action |

| 5-HT₁ₐ | 1 | Agonist |

| 5-HT₂ₐ | 49 | Antagonist |

| 5-HT₂ₒ | 89.3 | Antagonist |

| 5-HT₂ₒ | 88.3 | Antagonist |

| D₄ | 4-24 | Antagonist/Very Weak Partial Agonist |

| Data sourced from DrugBank Online and other publications.[5][6] |

Clinical Efficacy in Premenopausal Women with HSDD

The efficacy of Flibanserin was established in three 24-week, randomized, double-blind, placebo-controlled trials (VIOLET, DAISY, and BEGONIA). A pooled analysis of these trials demonstrated statistically significant improvements in the co-primary efficacy endpoints.

| Efficacy Endpoint | Flibanserin (n=1227) | Placebo (n=1238) | p-value |

| Change from Baseline in Satisfying Sexual Events (SSEs) per 28 days | 2.1 ± 0.14 | 1.2 ± 0.11 | < 0.0001 |

| Change from Baseline in Female Sexual Function Index desire domain (FSFI-d) score | 0.9 ± 0.04 | 0.6 ± 0.04 | < 0.0001 |

| Change from Baseline in Female Sexual Distress Scale-Revised Item 13 (FSDS-R-13) score | -0.9 ± 0.04 | -0.6 ± 0.04 | < 0.0001 |

| Data from a pooled analysis of the VIOLET, DAISY, and BEGONIA trials.[12] |

Synthesis of this compound

Several synthetic routes for Flibanserin have been reported. A common approach involves the N-alkylation of 1-(3-(trifluoromethyl)phenyl)piperazine with a suitable benzimidazolone derivative. The following is a representative synthetic workflow and a detailed experimental protocol adapted from the patent literature.

Experimental Protocols

The following protocols are based on procedures described in the patent literature (CN109232434A) and represent a feasible route for the synthesis of this compound.

Step 1: Synthesis of 2-Ethoxybenzimidazole

-

To a 100 mL single-necked flask equipped with a magnetic stirrer, add o-phenylenediamine (B120857) (16.13 g, 0.149 mol), tetraethyl orthocarbonate (30.02 g, 0.156 mol), and acetic acid (9.14 g, 0.152 mol).

-

Heat the mixture to 70°C and stir for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Add a 5% (w/w) potassium hydroxide (B78521) solution (125 mL) and continue stirring for 1 hour.

-

Filter the resulting solid, wash with water, and dry to obtain 2-ethoxybenzimidazole.

-

Yield: 91.0% (21.99 g), Purity: 98.8% (by HPLC)

-

Step 2: Synthesis of 1-(3-(Trifluoromethyl)phenyl)piperazine

This intermediate is commercially available or can be synthesized from m-aminotrifluorotoluene (B14002177) and triethanolamine (B1662121) as described in the patent literature.

Step 3: Synthesis of Flibanserin

-

Combine the piperazine intermediate from Step 2 and the 2-ethoxybenzimidazole intermediate from Step 1.

-

Conduct a substitution reaction, typically in a suitable solvent such as acetonitrile, often in the presence of a base like potassium carbonate.

-

Following the substitution, perform a deprotection step using hydrochloric acid to yield the hydrochloride salt.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Overall yield from the substitution and deprotection steps is reported to be in the range of 55-56%.

-

Final Product Characterization:

-

Appearance: White solid

-

Purity (by HPLC): >99.5%

-

ESI-MS (m/z): 391.1 [M+H]⁺ (for the free base)

Conclusion

The discovery and development of this compound is a testament to the unpredictable yet rewarding nature of pharmaceutical research. Its unique mechanism of action, targeting key neurotransmitter pathways involved in sexual desire, offers a novel therapeutic option for premenopausal women suffering from HSDD. The synthetic routes to Flibanserin are well-established, allowing for efficient production. Continued research into its long-term efficacy and safety, as well as the exploration of similar mechanisms of action, may pave the way for a new generation of treatments for female sexual dysfunction.

References

- 1. researchgate.net [researchgate.net]

- 2. A Facile Route of Synthesis for Making Flibanserin [ouci.dntb.gov.ua]

- 3. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flibanserin, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. CN109232434A - A kind of new method synthesizing flibanserin - Google Patents [patents.google.com]

- 10. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Flibanserin for Premenopausal Hypoactive Sexual Desire Disorder: Pooled Analysis of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Flibanserin in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flibanserin (B1672775) is a non-hormonal drug approved for the treatment of premenopausal women with hypoactive sexual desire disorder (HSDD).[1][2] Its mechanism of action is centered on the modulation of central nervous system neurotransmitters, specifically serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862), which are known to play a crucial role in sexual desire and motivation.[3][4][5] This technical guide provides an in-depth overview of the preclinical pharmacology of flibanserin in various animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanism of action and experimental workflows.

Mechanism of Action

Flibanserin exhibits a unique pharmacological profile, acting as a multifunctional serotonergic agent.[6] It functions as a full agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[7][8][9] This dual action is believed to be central to its therapeutic effects. Additionally, flibanserin shows moderate affinity for 5-HT2B and 5-HT2C receptors and the dopamine D4 receptor.[3][10] In vivo studies suggest that under normal conditions, flibanserin binds equally to 5-HT1A and 5-HT2A receptors; however, under conditions of high brain serotonin levels, its occupancy of 5-HT2A receptors may be higher.[3][7][11]

The net effect of flibanserin's interaction with these receptors is a region-specific modulation of monoamine levels in the brain.[11][12] Specifically, it has been shown to decrease serotonin levels while increasing dopamine and norepinephrine levels in the prefrontal cortex, a brain region implicated in sexual desire and motivation.[5][13][14][15] This modulation is thought to correct an imbalance of these neurotransmitters, which is hypothesized to contribute to HSDD.[5][6]

Signaling Pathway of Flibanserin

The following diagram illustrates the proposed signaling pathway of flibanserin, leading to the modulation of key neurotransmitters involved in sexual desire.

Caption: Proposed signaling pathway of Flibanserin's action on serotonin receptors.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from various in vitro and in vivo preclinical studies of flibanserin.

Table 1: Receptor Binding Affinities (Ki, nM)

| Receptor | Human (cloned) | Rat | Reference |

| 5-HT1A | 1 | 6.59 | [10][13] |

| 5-HT2A | 49 | 15.3 | [10][13] |

| 5-HT2B | - | 89.3 | [10] |

| 5-HT2C | - | 88.3 | [10] |

| Dopamine D4 | 4-24 | 167 | [10][13] |

| Dopamine D2 (human) | 305-785 | >10,000 | [8] |

Table 2: Effects on Extracellular Neurotransmitter Levels in Rat Brain

| Brain Region | Neurotransmitter | Dose (mg/kg) | Route | % Change from Baseline | Reference |

| Prefrontal Cortex | Serotonin (5-HT) | 3 | i.p. | ↓ 30% | [13][14] |

| 10 | i.p. | ↓ 45% | [13][14] | ||

| Dopamine (DA) | 10 | i.p. | ↑ 63% | [14] | |

| Norepinephrine (NE) | 3 | i.p. | ↑ 47% | [14] | |

| 10 | i.p. | ↑ 50% | [14] | ||

| Dorsal Raphe | Serotonin (5-HT) | 3 | i.p. | ↓ 35% | [13][14] |

| 10 | i.p. | ↓ 44% | [13][14] | ||

| Nucleus Accumbens | Serotonin (5-HT) | Acute | - | ↓ | [12] |

| Norepinephrine (NE) | Acute | - | ↑ | [12] | |

| Dopamine (DA) | Acute | - | No change | [12] | |

| Medial Preoptic Area | Serotonin (5-HT) | Acute | - | ↓ | [12] |

| Norepinephrine (NE) | Acute | - | ↑ | [12] | |

| Dopamine (DA) | Acute | - | ↑ | [12] |

Table 3: Pharmacokinetic Parameters in Animal Models

| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng.h/mL) | Absolute Bioavailability (%) | Reference |

| Rat (Female) | - | Oral | 0.79 ± 0.19 | 108,224.41 ± 25,506.58 | - | - | [16] |

| Monkey | 3 | Oral | - | - | 100 | - | [10] |

| Healthy Women | 100 | Oral | ~0.75 | - | - | 33 | [17] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are the protocols for key experiments conducted with flibanserin in animal models.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Caption: Workflow for in vivo microdialysis experiments.

-

Animal Model: Female Wistar rats (280-350 g) are commonly used.[12]

-

Surgical Procedure: Under isoflurane anesthesia, microdialysis guide cannulae are stereotactically implanted into target brain regions such as the medial prefrontal cortex (mPFC), nucleus accumbens (NAc), or medial preoptic area (MPOA).[12]

-

Microdialysis: Following a 24-hour recovery period, a microdialysis probe is inserted, and artificial cerebrospinal fluid is perfused at a constant rate. Dialysate samples are collected at regular intervals before and after the administration of flibanserin or vehicle.[14]

-

Neurochemical Analysis: The concentrations of dopamine, norepinephrine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[14]

Animal Models of Female Sexual Behavior

These models are used to assess the effects of flibanserin on sexual motivation and receptivity.

-

Model: Ovariectomized female rats are often used to control for hormonal fluctuations. They are typically primed with estrogen and progesterone (B1679170) to induce sexual receptivity.[18]

-

Behavioral Testing: The female rat is placed in an arena with a sexually experienced male. Various behaviors are scored, including:

-

Drug Administration: Flibanserin is administered at various doses and time points before the behavioral testing to evaluate its acute and chronic effects.[10] For instance, in one study, flibanserin induced a dose-dependent increase in solicitations on days 15 and 22 of treatment.[10]

Learned Helplessness Model for Antidepressant-like Activity

This model is used to screen for antidepressant effects, an initial area of investigation for flibanserin.

-

Procedure: Rats are subjected to inescapable foot shocks. Subsequently, they are placed in a shuttle box where they can escape a shock by moving to the other side. Untreated "helpless" rats fail to learn this escape response.

-

Drug Effect: The ability of a drug to reverse this learned helplessness (i.e., increase the number of successful escapes) is indicative of antidepressant-like activity.[19]

-

Flibanserin Findings: Flibanserin (32 mg/kg, i.p.) was shown to improve the performance of rats in this paradigm.[19] Interestingly, this effect was antagonized by a dopamine D1 receptor antagonist and an opioid receptor antagonist, suggesting an indirect involvement of these systems.[19]

Intracranial Self-Stimulation (ICSS) for Abuse Potential Assessment

ICSS is a procedure used to evaluate the rewarding and abuse potential of a drug.

-

Procedure: Rats are surgically implanted with an electrode in a brain reward center (e.g., the medial forebrain bundle). They are trained to press a lever to receive a brief electrical stimulation, which is highly rewarding.

-

Drug Effect: Drugs with abuse potential typically enhance the rewarding effects of the stimulation, leading to an increase in lever pressing.

-

Flibanserin Findings: Studies with flibanserin in female and male rats showed that it did not facilitate ICSS, but rather produced a dose-dependent depression of ICSS.[9] This suggests a low potential for abuse.[9]

Conclusion

The preclinical pharmacology of flibanserin in animal models provides a strong foundation for its clinical use in HSDD. In vitro studies have characterized its receptor binding profile, highlighting its potent interaction with 5-HT1A and 5-HT2A receptors. In vivo microdialysis studies in rats have demonstrated its ability to modulate key neurotransmitters in brain regions associated with sexual desire, namely by decreasing serotonin and increasing dopamine and norepinephrine. Behavioral studies in animal models of female sexual behavior have shown pro-sexual effects, while other models have indicated antidepressant-like activity and a low abuse potential. These preclinical findings collectively support the proposed mechanism of action for flibanserin in the treatment of HSDD and provide valuable data for further research and drug development in the field of female sexual dysfunction.

References

- 1. gocm.bmj.com [gocm.bmj.com]

- 2. Flibanserin: a potential treatment for Hypoactive Sexual Desire Disorder in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Flibanserin (Addyi): The First FDA-Approved Treatment for Female Sexual Interest/Arousal Disorder in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multifunctional pharmacology of flibanserin: possible mechanism of therapeutic action in hypoactive sexual desire disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]

- 7. Pharmacology of flibanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Preclinical Abuse Potential Assessment of Flibanserin: Effects on Intracranial Self-Stimulation in Female and Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acute and repeated flibanserin administration in female rats modulates monoamines differentially across brain areas: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flibanserin, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flibanserin, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacology of Flibanserin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mechanism of action of flibanserin in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuropharmacological Effects of Flibanserin Hydrochloride on Dopaminergic and Noradrenergic Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the pharmacodynamics of flibanserin (B1672775) hydrochloride, with a specific focus on its modulatory effects on dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) neurotransmission. Flibanserin, approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, possesses a unique mechanism of action that distinguishes it from other centrally-acting agents.[1][2][3] Its activity is primarily defined by its interaction with serotonin (B10506) receptors, which in turn leads to significant downstream effects on catecholamine systems.[1][3]

Core Mechanism of Action: A Multifunctional Serotonin Agent

Flibanserin's primary pharmacological profile is that of a multifunctional serotonin agonist and antagonist.[4][5] It acts as a full agonist at the serotonin 1A (5-HT1A) receptor and a potent antagonist at the serotonin 2A (5-HT2A) receptor.[1][3][4] This dual activity is central to its overall effect on brain neurochemistry. While it has a higher in vitro affinity for the 5-HT1A receptor, in vivo studies suggest it occupies both 5-HT1A and 5-HT2A receptors to a similar extent.[6][7][8] This combined action results in a net decrease in serotonin levels, particularly in the prefrontal cortex, while simultaneously increasing levels of dopamine and norepinephrine in this key brain region.[7][8][9][10]

The interplay between these serotonergic effects is crucial. The agonism at postsynaptic 5-HT1A receptors, combined with the antagonism of 5-HT2A receptors, is believed to disinhibit pyramidal neurons in the prefrontal cortex. This action leads to a localized increase in the release of both dopamine and norepinephrine, neurotransmitters known to be critical in modulating sexual desire and arousal.[3][9]

Quantitative Pharmacodynamics

The following tables summarize the key quantitative data regarding flibanserin's receptor binding profile and its observed effects on extracellular dopamine and norepinephrine levels from preclinical studies.

Table 1: Receptor Binding Affinity of Flibanserin

This table presents the inhibitor constant (Ki) and dissociation constant (Kd) values, which indicate the drug's binding affinity for various neurotransmitter receptors. A lower value signifies a higher affinity.

| Receptor Target | Affinity Value (nM) | Type of Value | Reference(s) |

| Primary Targets | |||

| Serotonin 5-HT1A | 1 | Ki | [6][7] |

| 6.9 | Kd | [11] | |

| Serotonin 5-HT2A | 49 | Ki | [6][7] |

| 37 | Kd | [11] | |

| Secondary/Weak Targets | |||

| Dopamine D4 | 4–24 | Ki | [6][7] |

| Serotonin 5-HT2B | 89.3 | Ki | [7] |

| Serotonin 5-HT2C | 88.3 | Ki | [7] |

Table 2: Effects of Flibanserin on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex

This table summarizes the results from in vivo microdialysis studies in freely moving rats, showing the percentage increase in basal extracellular levels of dopamine and norepinephrine after a single administration of flibanserin.

| Dose Administered (mg/kg) | % Increase in Dopamine (DA) | % Increase in Norepinephrine (NE) | Reference(s) |

| 3 | No significant effect | + 47% | [6][12] |

| 10 | + 63% | + 50% | [6][12] |

These data demonstrate a dose-dependent increase in dopamine and a significant increase in norepinephrine in the prefrontal cortex, a brain region integral to executive function and reward processing.[6][12] Notably, flibanserin does not appear to alter dopamine neurotransmission within the nucleus accumbens, which may contribute to its low potential for abuse.[9][13]

Signaling Pathway and Mechanism of Action

Flibanserin's modulation of dopamine and norepinephrine is an indirect effect, mediated by its primary actions on the serotonin system. The following diagram illustrates this proposed signaling pathway.

Caption: Flibanserin's dual action on 5-HT receptors and downstream effects on catecholamines.

Key Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vivo microdialysis studies in rats. This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of conscious, freely moving animals.

Protocol: In Vivo Microdialysis for Neurotransmitter Quantification

-

Animal Model:

-

Surgical Procedure: Guide Cannula Implantation:

-

Animals are anesthetized (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate) and placed in a stereotaxic frame.[13][16]

-

A guide cannula is stereotactically implanted, targeting a specific brain region such as the medial prefrontal cortex (mPFC).[6][13][14]

-

The cannula is secured to the skull using dental cement and anchor screws.

-

Animals are allowed a recovery period of at least 24 hours to 7 days post-surgery.[13][14]

-

-

Microdialysis Experiment:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[14][15]

-

An equilibration period of 90-120 minutes is allowed to establish a stable baseline of neurotransmitter levels.[14][17]

-

Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Flibanserin or vehicle is administered (e.g., intraperitoneally).

-

Dialysate collection continues for several hours post-administration to monitor changes in neurotransmitter concentrations.[14]

-

-

Sample Analysis:

-

Data Analysis:

The following diagram illustrates a generalized workflow for this experimental protocol.

Caption: Generalized experimental workflow for in vivo microdialysis in rodents.

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Flibanserin? [synapse.patsnap.com]

- 4. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]

- 5. Flibanserin: pharmacokinetics, pharmacology, clinical applications and side effects_Chemicalbook [chemicalbook.com]

- 6. Flibanserin, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Pharmacology of Flibanserin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flibanserin (Addyi): The First FDA-Approved Treatment for Female Sexual Interest/Arousal Disorder in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Acute and repeated flibanserin administration in female rats modulates monoamines differentially across brain areas: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Vitro Receptor Binding Affinity Profile of Flibanserin: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the in vitro receptor binding affinity profile of Flibanserin (B1672775), a multifunctional serotonin (B10506) agonist and antagonist. Flibanserin's therapeutic effect, particularly in the treatment of Hypoactive Sexual Desire Disorder (HSDD), is rooted in its distinct interactions with various neurotransmitter receptors. This document summarizes the quantitative binding data, details the experimental protocols used for its characterization, and visualizes its mechanism of action and relevant experimental workflows.

Introduction to Flibanserin

Flibanserin is a novel, non-hormonal drug approved for the treatment of acquired, generalized HSDD in premenopausal women.[1][2] Unlike other treatments that target hormonal pathways, Flibanserin acts on the central nervous system.[3] Its mechanism of action is primarily attributed to its modulation of specific serotonin receptors, which in turn influences other key neurotransmitter systems involved in sexual desire, such as dopamine (B1211576) and norepinephrine (B1679862).[1][3][4] Originally developed as an antidepressant, its unique pharmacological profile was later identified as a potential treatment for HSDD.[1]

Quantitative Receptor Binding Affinity

Flibanserin's pharmacological activity is defined by its binding affinity (Ki) for a range of receptors. It exhibits a high affinity for serotonin 5-HT1A and 5-HT2A receptors, acting as a full agonist at the former and an antagonist at the latter.[4][5] It also demonstrates moderate affinity for other serotonin and dopamine receptors. The binding affinities, expressed as Ki values (nM), are summarized in the table below. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| Primary Targets | ||

| 5-HT1A | 1 | Full Agonist |

| 5-HT2A | 49 | Antagonist |

| Secondary Targets | ||

| Dopamine D4 | 4–24 | Antagonist / Very Weak Partial Agonist |

| 5-HT2B | 89.3 | Antagonist |

| 5-HT2C | 88.3 | Antagonist |

Data compiled from multiple sources.[4][5][6][7]

Key Signaling Pathways and Mechanism of Action

Flibanserin's therapeutic effect is believed to stem from its ability to modulate monoamine levels in the prefrontal cortex (PFC).[4][8] By acting as a 5-HT1A agonist and a 5-HT2A antagonist, it creates a unique neurochemical cascade:

-

5-HT1A Agonism: Activation of postsynaptic 5-HT1A receptors is thought to contribute to a decrease in serotonin levels in key brain regions.[4][8]

-

5-HT2A Antagonism: Blockade of 5-HT2A receptors on PFC pyramidal neurons disinhibits downstream pathways, leading to a sustained increase in the release of dopamine (DA) and norepinephrine (NE).[4][8]

This combined action—decreasing the inhibitory effects of serotonin while increasing the excitatory signaling of dopamine and norepinephrine—is postulated to rebalance (B12800153) the neurotransmitter system that regulates sexual desire.[3][4][9]

Caption: Flibanserin's dual-action signaling pathway.

Experimental Protocols

The binding affinities and functional activities of Flibanserin are determined using a variety of in vitro assays. Radioligand binding assays are the gold standard for quantifying binding affinity (Ki), while functional assays are used to characterize the subsequent cellular response (agonism vs. antagonism).[10][11]

This assay measures the affinity of a test compound (Flibanserin) by quantifying its ability to displace a radioactively labeled ligand that has a known high affinity for the target receptor.[10][11]

A. Membrane Preparation:

-

Source: Tissues or cultured cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human 5-HT1A receptor) are harvested.

-

Homogenization: The cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) containing protease inhibitors to prevent protein degradation.[12]

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

-

Washing & Storage: The membrane pellet is washed and resuspended in a buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use. Protein concentration is determined using a standard method like a BCA assay.[12]

B. Assay Protocol (Filtration Method):

-

Incubation Mixture: In a 96-well plate, the following are combined:

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[12]

-

Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C). This step separates the receptor-bound radioligand (trapped on the filter) from the free, unbound radioligand (which passes through).[10][12]

-

Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity trapped on the filters is measured using a scintillation counter.[12]

C. Data Analysis:

-

The amount of specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the log concentration of Flibanserin.

-

The IC50 value (the concentration of Flibanserin that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Caption: Workflow for a competitive radioligand binding assay.

Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist. For G-protein coupled receptors (GPCRs) like the 5-HT subtypes, these assays typically measure the downstream second messenger signals.

-

5-HT1A (Agonist Activity): As 5-HT1A receptors are coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An assay measuring cAMP levels in response to Flibanserin would demonstrate its agonist activity.

-

5-HT2A (Antagonist Activity): 5-HT2A receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (IP) and an increase in intracellular calcium ([Ca2+]).[13][14] To confirm Flibanserin's antagonist activity, one would:

-

Stimulate 5-HT2A-expressing cells with a known agonist (like serotonin).

-

Observe the resulting increase in a second messenger (e.g., Ca2+ flux measured by a fluorescent dye).[13]

-

Co-incubate the cells with the agonist and varying concentrations of Flibanserin.

-

Flibanserin's ability to inhibit the agonist-induced signal in a dose-dependent manner confirms its antagonist properties.[15]

-

Summary of Flibanserin's Binding Profile

Flibanserin's unique pharmacological profile is characterized by high-affinity interactions with key serotonin receptors, complemented by moderate-affinity interactions with other related receptors. This "multifunctional" nature distinguishes it from more selective serotonergic agents.

Caption: Flibanserin's receptor binding and functional profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Flibanserin? [synapse.patsnap.com]

- 4. Multifunctional pharmacology of flibanserin: possible mechanism of therapeutic action in hypoactive sexual desire disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Pharmacology of Flibanserin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of flibanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flibanserin (Addyi): The First FDA-Approved Treatment for Female Sexual Interest/Arousal Disorder in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. innoprot.com [innoprot.com]

- 14. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Flibanserin's development history from antidepressant to HSDD treatment

An In-depth Technical Guide to the Developmental History of Flibanserin (B1672775): From a Failed Antidepressant to a Novel Treatment for Hypoactive Sexual Desire Disorder

Executive Summary

Flibanserin represents a unique case in pharmacotherapy, illustrating a serendipitous development path from a failed antidepressant to the first-ever approved treatment for Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women.[1][2] Originally synthesized by Boehringer Ingelheim, its initial development targeted the central nervous system for the treatment of major depressive disorder.[3][4] However, clinical trials revealed a lack of significant antidepressant efficacy.[1][4] Instead, an unexpected side effect emerged: an increase in libido among female study participants.[4] This pivotal observation prompted a strategic shift in its developmental trajectory. Boehringer Ingelheim, and later Sprout Pharmaceuticals, pursued its potential for HSDD, a condition characterized by a distressing lack of sexual desire.[1][3] Flibanserin's novel mechanism, acting as a 5-hydroxytryptamine (5-HT)1A receptor agonist and 5-HT2A receptor antagonist, modulates key neurotransmitters in the brain's prefrontal cortex, ultimately increasing dopamine (B1211576) and norepinephrine (B1679862) while decreasing serotonin (B10506).[4][5][6][7] This guide provides a comprehensive technical overview of Flibanserin's journey, detailing its mechanism of action, the methodologies and outcomes of its key clinical trials, and its complex regulatory history.

From Antidepressant to HSDD Therapy: A Serendipitous Journey

The development of Flibanserin began in the late 1990s at Boehringer Ingelheim, where it was investigated as a potential antidepressant.[3][8] The hypothesis was based on its interaction with serotonin receptors, a common target for antidepressant medications.[9][10] However, Phase 2 clinical trials failed to demonstrate a statistically significant improvement in depressive symptoms compared to placebo.[4][11] During these trials, researchers noted that female participants reported an increase in sexual desire.[2][4]

This unintended outcome led Boehringer Ingelheim to pivot its research and development focus toward HSDD.[3] After conducting several large-scale Phase III trials, the company sought regulatory approval. In 2010, the U.S. Food and Drug Administration (FDA) declined to approve the drug, citing concerns over its modest effectiveness and side-effect profile.[3][12] Subsequently, Boehringer Ingelheim discontinued (B1498344) its development and sold the rights to Sprout Pharmaceuticals.[3][13] Sprout conducted additional studies and resubmitted the application to the FDA.[3] Following a public advisory committee meeting in June 2015, the FDA approved Flibanserin, under the brand name Addyi, in August 2015 for the treatment of acquired, generalized HSDD in premenopausal women.[14][15][16]

Preclinical Pharmacology and Mechanism of Action

Flibanserin's therapeutic effect is not hormonal; instead, it acts centrally within the brain.[7] Its mechanism is attributed to its multifunctional activity on serotonin receptors, which in turn modulates other critical neurotransmitter systems.[6][17]

Flibanserin possesses high affinity for two specific serotonin receptors:

-

5-HT1A Receptor Agonist: It activates postsynaptic 5-HT1A receptors.[5][18][19]

-

5-HT2A Receptor Antagonist: It blocks postsynaptic 5-HT2A receptors.[5][18][19]

This dual activity is believed to restore a balance between excitatory and inhibitory signals for sexual desire in the brain's prefrontal cortex.[17][20] The net effect of this action is a decrease in the release of serotonin (an inhibitory neurotransmitter in the context of sexual desire) and a subsequent increase in the downstream release of dopamine and norepinephrine (excitatory neurotransmitters).[1][4][7][20] Flibanserin also demonstrates weaker antagonistic activity at 5-HT2B, 5-HT2C, and dopamine D4 receptors.[1][4][5]

Clinical Development Program for HSDD

Following the pivot from antidepressant research, a robust clinical program was initiated to evaluate Flibanserin's efficacy and safety for treating HSDD in both premenopausal and postmenopausal women. The pivotal trials were named VIOLET, DAISY, and BEGONIA for the premenopausal cohort, and SNOWDROP for the postmenopausal cohort.[11][21]

Experimental Protocol: Pivotal Phase III HSDD Trials

The core of Flibanserin's approval was based on three 24-week, randomized, double-blind, placebo-controlled studies in North America.[14][22]

-

Study Design: Participants were randomized in a 1:1 ratio to receive either Flibanserin 100 mg or a matching placebo.[5] Treatment was administered once daily at bedtime (qhs) to mitigate potential side effects like somnolence and hypotension.[2][23]

-

Participant Population: The studies enrolled premenopausal women (mean age of 36 years) with a diagnosis of acquired, generalized HSDD for at least six months.[1][22] Key inclusion criteria included being in a stable, monogamous heterosexual relationship for at least one year and experiencing distress due to low sexual desire.[24]

-

Efficacy Endpoints: Co-primary endpoints were designed to measure changes in key aspects of sexual function and desire from baseline to the end of the 24-week study period.[22][25]

-

Satisfying Sexual Events (SSEs): The number of sexual events that the participant found satisfying, recorded over a 28-day period.

-

Female Sexual Function Index (FSFI): Specifically, the change in the desire domain score (FSFI-d).

-

Female Sexual Distress Scale-Revised (FSDS-R): The change in the score for item 13, which measures distress related to low sexual desire.[22]

-

-

Data Collection: Participants used a handheld electronic diary (eDiary) to record information about sexual events and desire levels daily.[24][25] This method was chosen to minimize recall bias and provide real-time data.

Quantitative Efficacy and Safety Outcomes

The results from the pivotal trials demonstrated a statistically significant, albeit modest, improvement in the key efficacy endpoints for women treated with Flibanserin compared to placebo.

Table 1: Pooled Efficacy Results from Pivotal Phase III Trials (Premenopausal Women)

| Endpoint | Flibanserin 100 mg (n=1227) | Placebo (n=1238) | p-value |

|---|---|---|---|

| Change in SSEs / 28 days | +2.1 (± 0.14 SE) | +1.2 (± 0.11 SE) | < 0.0001 |

| Change in FSFI Desire Domain Score | +0.9 (± 0.04 SE) | +0.6 (± 0.04 SE) | < 0.0001 |

| Change in FSDS-R Item 13 Score | -0.9 (± 0.04 SE) | -0.6 (± 0.04 SE) | < 0.0001 |

Data sourced from a pooled analysis of the VIOLET, DAISY, and BEGONIA studies.[22]

Table 2: Most Common Adverse Events in Phase III HSDD Trials (Premenopausal Women)

| Adverse Event | Flibanserin 100 mg (%) | Placebo (%) |

|---|---|---|

| Dizziness | ≥10% | <10% |

| Somnolence (Sleepiness) | ≥10% | <10% |

| Nausea | 6-10% | 1-5% |

| Fatigue | Data indicates higher incidence than placebo | Data indicates lower incidence |

| Insomnia | Data indicates higher incidence than placebo | Data indicates lower incidence |

| Dry Mouth | Data indicates higher incidence than placebo | Data indicates lower incidence |

Incidence data sourced from multiple trial summaries.[2][19][22]

The most significant safety concerns identified were the risks of severe hypotension and syncope (fainting), particularly when Flibanserin is taken with alcohol or with moderate to strong CYP3A4 inhibitors (a class of drugs that interfere with its metabolism).[2][23][26] This led to a boxed warning and a Risk Evaluation and Mitigation Strategy (REMS) program upon its approval.[23][26]

References

- 1. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cdn.mdedge.com [cdn.mdedge.com]

- 3. projectdiscover.eu [projectdiscover.eu]

- 4. Flibanserin (Addyi): The First FDA-Approved Treatment for Female Sexual Interest/Arousal Disorder in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Flibanserin? [synapse.patsnap.com]

- 8. Flibanserin: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological examination of the effects of sustained flibanserin administration on serotonin receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flibanserin, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. pharmatimes.com [pharmatimes.com]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. contractpharma.com [contractpharma.com]

- 15. ISSWSH - FDA announced a Public Advisory Committee Meeting [isswsh.org]

- 16. FDA Advisory Committee Recommends Approval for Sprout Pharmaceuticals' ADDYI™ (flibanserin) to Treat Hypoactive Sexual Desire Disorder in Premenopausal Women [prnewswire.com]

- 17. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]

- 18. Ex vivo binding of flibanserin to serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. gocm.bmj.com [gocm.bmj.com]

- 20. researchgate.net [researchgate.net]

- 21. Clinically Meaningful Benefit in Women with Hypoactive Sexual Desire Disorder Treated with Flibanserin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Flibanserin for Premenopausal Hypoactive Sexual Desire Disorder: Pooled Analysis of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medworksmedia.com [medworksmedia.com]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. Boehringer Ingelheim announces Phase III data of flibanserin in pre-menopausal women with HSDD | EurekAlert! [eurekalert.org]

- 26. FDA advisors urge physician certification for flibanserin | MDedge [mdedge.com]

The Neurobiological Underpinnings of Flibanserin's Pro-Sexual Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flibanserin (B1672775), a non-hormonal medication approved for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women, exerts its therapeutic effects through a novel neurobiological mechanism. This technical guide provides an in-depth exploration of the core neuropharmacological actions of flibanserin, focusing on its interactions with key neurotransmitter systems implicated in sexual desire. We will dissect its receptor binding profile, downstream effects on monoamine pathways, and the experimental evidence from preclinical and clinical studies that substantiates its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of sexual medicine.

Introduction: The Neurobiology of Sexual Desire and the Rationale for Flibanserin

Sexual desire is a complex interplay of hormonal, psychological, and neurobiological factors. Within the central nervous system, a delicate balance of excitatory and inhibitory neurotransmitters is thought to regulate sexual motivation and arousal. Key among these are dopamine (B1211576) and norepinephrine (B1679862), which are generally considered to have a facilitatory role in sexual desire, and serotonin (B10506), which can exert inhibitory effects.[1][2][3] An imbalance in these systems, with a relative excess of serotonin and a deficit in dopamine and norepinephrine activity in specific brain regions, has been postulated as a potential neurobiological basis for HSDD.[1]

Flibanserin was initially developed as an antidepressant.[1] However, during clinical trials, it demonstrated a consistent, albeit modest, pro-sexual effect in women, leading to its repositioning for the treatment of HSDD.[1] Its unique mechanism of action, distinct from hormonal therapies, targets the central nervous system to restore a more favorable neurochemical balance for sexual desire.

Mechanism of Action: A Multifunctional Serotonin Agonist and Antagonist (MSAA)

Flibanserin's primary mechanism of action is characterized by its dual activity on serotonin receptors: it is a potent agonist at the serotonin 1A (5-HT1A) receptor and an antagonist at the serotonin 2A (5-HT2A) receptor.[2][3][4][5] This multifunctional profile qualifies it as a "multifunctional serotonin agonist and antagonist" (MSAA).[4][6]

Receptor Binding Profile

In vitro studies have established flibanserin's affinity for various neurotransmitter receptors. This binding profile is critical to understanding its pharmacological effects.

| Receptor Subtype | Affinity (Ki, nM) | Action | Reference |

| Serotonin 1A (5-HT1A) | 1 | Agonist | [7] |

| Serotonin 2A (5-HT2A) | 49 | Antagonist | [7] |

| Dopamine D4 | 4-24 | Weak Partial Agonist/Antagonist | [7] |

| Serotonin 2B (5-HT2B) | Moderate Affinity | Antagonist | [8] |

| Serotonin 2C (5-HT2C) | Moderate Affinity | Antagonist | [8] |

Note: Ki is the inhibition constant, representing the concentration of a drug that is required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Preliminary studies have also investigated the kinetics of flibanserin's binding, suggesting a faster dissociation from the 5-HT2A receptor compared to the 5-HT1A receptor.[9]

Downstream Effects on Neurotransmitter Systems

The concurrent agonism of 5-HT1A receptors and antagonism of 5-HT2A receptors by flibanserin leads to a regionally specific modulation of monoamine levels, particularly in the prefrontal cortex (PFC), a brain region implicated in executive function and motivation.[7][10]

-

Decrease in Serotonin: Flibanserin has been shown to reduce extracellular serotonin levels in the prefrontal cortex and dorsal raphe nucleus.[7] This is thought to occur through its agonist activity at presynaptic 5-HT1A autoreceptors, which inhibits the firing of serotonin neurons.[7]

-

Increase in Dopamine and Norepinephrine: The primary therapeutic effect of flibanserin is attributed to its ability to increase the levels of dopamine and norepinephrine in the prefrontal cortex.[2][7][10] This is believed to be a downstream consequence of the combined 5-HT1A agonism and 5-HT2A antagonism.[7] The blockade of 5-HT2A receptors may synergistically enhance the dopamine-releasing effects of 5-HT1A receptor stimulation.[7]

The net effect of flibanserin's action is a rebalancing of the neurochemical milieu in key brain circuits, shifting from a state of serotonin-mediated inhibition towards a state more conducive to sexual desire, with enhanced dopaminergic and noradrenergic signaling.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by flibanserin and a typical workflow for preclinical evaluation.

Caption: Flibanserin's dual action on 5-HT1A and 5-HT2A receptors in the prefrontal cortex.

Caption: A generalized workflow for preclinical evaluation of flibanserin's effects.

Key Experimental Evidence

Preclinical Studies

4.1.1. In Vivo Microdialysis in Rats

-

Objective: To measure the effects of flibanserin on extracellular levels of serotonin, dopamine, and norepinephrine in the prefrontal cortex of freely moving rats.

-

Methodology:

-

Guide cannulae were stereotaxically implanted into the prefrontal cortex of anesthetized rats.

-

Following a recovery period, a microdialysis probe was inserted through the guide cannula.

-

The probe was perfused with artificial cerebrospinal fluid at a constant flow rate.

-

Dialysate samples were collected at regular intervals before and after the administration of flibanserin (e.g., 3 and 10 mg/kg).

-

Neurotransmitter levels in the dialysate were quantified using high-performance liquid chromatography with electrochemical detection.

-

-

Key Findings:

| Dose of Flibanserin | Change in Extracellular Serotonin (PFC) | Change in Extracellular Dopamine (PFC) | Change in Extracellular Norepinephrine (PFC) | Reference |

| 3 mg/kg | -30% | No significant effect | +47% | [7] |

| 10 mg/kg | -45% | +63% | +50% | [7] |

4.1.2. Behavioral Studies in Animal Models

-

Objective: To assess the effects of flibanserin on appetitive sexual behaviors in female animal models.

-

Methodology (Female Rat Model):

-

Sexually experienced female rats were ovariectomized to control for endogenous hormonal fluctuations.[11]

-

Rats were primed with estradiol (B170435) benzoate, with or without progesterone, to induce sexual receptivity.[11]

-

Animals received either acute or chronic daily administration of flibanserin or vehicle.[11]

-

Behavioral testing was conducted in a bi-level pacing chamber with a sexually active male.[11]

-

Appetitive sexual behaviors (e.g., solicitations, hops, darts) were quantified.[11]

-

-

Key Findings: Chronic, but not acute, treatment with flibanserin significantly increased appetitive sexual behaviors in female rats.[11]

4.1.3. Neuroimaging Studies in Non-Human Primates

-

Objective: To investigate the effects of chronic flibanserin treatment on brain metabolism in female marmosets.

-

Methodology (PET Imaging):

-

Adult female marmosets received daily administration of flibanserin or vehicle in a crossover design.[12]

-

After several weeks of treatment, the glucose metabolism radiotracer FDG was administered.[12]

-

Females were then allowed to interact with their male pairmate for a set period.[12]

-

Following the interaction, animals were anesthetized and imaged using positron emission tomography (PET).[12]

-

Changes in brain metabolism in regions of interest (e.g., medial preoptic area) were analyzed.[12]

-

-

Key Findings: Chronic flibanserin treatment was associated with a decline in metabolism in the medial preoptic area (mPOA), and this reduction correlated with an increase in affiliative pairmate grooming behavior.[12]

Clinical Trials in Women with HSDD

-

Objective: To evaluate the efficacy and safety of flibanserin for the treatment of HSDD in premenopausal women.

-

Methodology (Pivotal Phase III Trials - e.g., BEGONIA, DAISY, VIOLET):

-

Randomized, double-blind, placebo-controlled trials were conducted in premenopausal women diagnosed with HSDD.[13][14][15]

-

Participants were randomized to receive either flibanserin (typically 100 mg once daily at bedtime) or a placebo for a specified duration (e.g., 24 weeks).[13][14]

-

Efficacy was assessed using co-primary endpoints:

-

Secondary endpoints included changes in the Female Sexual Distress Scale-Revised (FSDS-R) total score and Item 13 score (measuring distress due to low desire).[14]

-

-

Key Findings:

-

Flibanserin was associated with a statistically significant, though modest, increase in the number of SSEs per month compared to placebo.[14][16]

-

Significant improvements in the FSFI desire domain score were observed with flibanserin treatment.[14]

-

Flibanserin led to a significant reduction in the distress associated with low sexual desire.[14]

-

| Efficacy Endpoint | Flibanserin (Change from Baseline) | Placebo (Change from Baseline) | p-value | Reference |

| Satisfying Sexual Events (SSEs) per 28 days | +2.5 | +1.5 | ≤ 0.0001 | [14] |

| FSFI Desire Domain Score | +1.0 | +0.7 | ≤ 0.0001 | [14] |

| FSFI Total Score | +5.3 | +3.5 | ≤ 0.0001 | [14] |

| FSDS-R Total Score | -9.4 | -6.1 | ≤ 0.0001 | [14] |